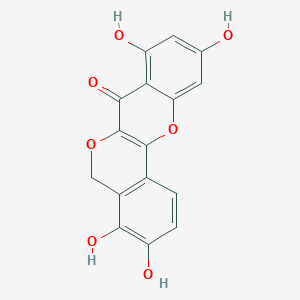

Acetamide, N-((2,5-dimethoxyphenyl)methyl)-2-(fluoro-18F)-N-(2-phenoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

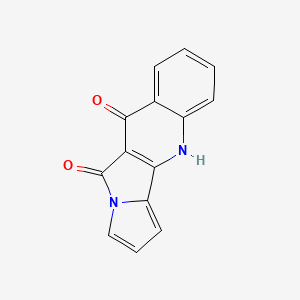

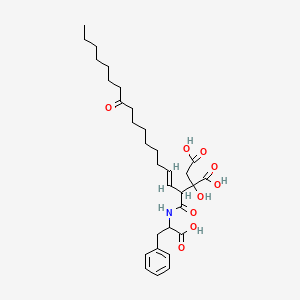

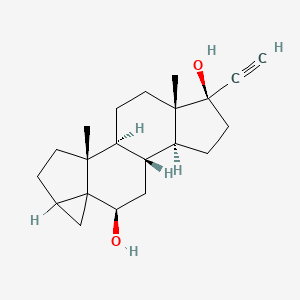

PBR-06 F-18, also known as N-(2,5-dimethoxybenzyl)-2-(fluoro-18F)-N-(2-phenoxyphenyl)acetamide, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a radioligand for the 18-kilodalton translocator protein, which is associated with inflammation and neuroinflammation. This compound is particularly useful in the diagnosis and differentiation of inflammatory diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PBR-06 F-18 involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The precursor N-(2,5-dimethoxybenzyl)-2-bromo-N-(2-phenoxyphenyl)acetamide is reacted with aqueous fluoride ion, which is dried and complexed with 18-Crown-6. This reaction typically occurs under anhydrous conditions to ensure the incorporation of fluorine-18 .

Industrial Production Methods: Industrial production of PBR-06 F-18 involves high-resolution and high-capacity chromatographic methods, such as semi-preparative high-performance liquid chromatography (HPLC), to ensure the purity of the radiopharmaceutical. Recent advancements in microscale radiosynthesis have enabled the production of PBR-06 F-18 with reduced reagent masses, minimizing impurities and simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions: PBR-06 F-18 primarily undergoes substitution reactions due to the presence of the fluorine-18 isotope. The compound is stable under physiological conditions, making it suitable for in vivo imaging applications .

Common Reagents and Conditions: The synthesis of PBR-06 F-18 involves reagents such as 18-Crown-6 and aqueous fluoride ion. The reaction conditions typically include anhydrous environments to prevent the hydrolysis of the precursor .

Major Products Formed: The major product formed from the synthesis of PBR-06 F-18 is the radiolabeled compound itself, with high radiochemical purity and specific activity .

Scientific Research Applications

PBR-06 F-18 is widely used in scientific research for its ability to image inflammation and neuroinflammation. It has been used in studies to differentiate between inflammation and cancerous tissues, particularly in the lungs . Additionally, PBR-06 F-18 has been employed in research on stroke, where it helps to characterize the time course of stroke-associated neuroinflammation and assess the therapeutic effects of treatments . The compound’s high specificity for the 18-kilodalton translocator protein makes it a valuable tool in the study of various inflammatory diseases and neurological disorders .

Mechanism of Action

PBR-06 F-18 exerts its effects by binding to the 18-kilodalton translocator protein, which is upregulated in activated microglia and macrophages during inflammation. This binding allows for the visualization of inflammatory processes in the body using PET imaging. The molecular targets of PBR-06 F-18 include regions of the brain and other tissues where inflammation is present .

Comparison with Similar Compounds

PBR-06 F-18 is unique in its high specificity and affinity for the 18-kilodalton translocator protein, making it particularly effective for imaging inflammation. Similar compounds include fluorine-18-labeled fluorodeoxyglucose (18F-FDG), which is commonly used in PET imaging but lacks the specificity for inflammation that PBR-06 F-18 provides . Other similar compounds include 18F-Fallypride, which is used for imaging dopamine receptors but does not target the translocator protein .

List of Similar Compounds:- Fluorine-18-labeled fluorodeoxyglucose (18F-FDG)

- 18F-Fallypride

Properties

CAS No. |

1003581-94-9 |

|---|---|

Molecular Formula |

C23H22FNO4 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-2-(18F)fluoranyl-N-(2-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C23H22FNO4/c1-27-19-12-13-21(28-2)17(14-19)16-25(23(26)15-24)20-10-6-7-11-22(20)29-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3/i24-1 |

InChI Key |

NSOMTOOLHNHIJA-MIGPCILRSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C[18F] |

SMILES |

COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)CF |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)CF |

Synonyms |

(18F)N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline 18F-PBR06 N-fluoroacetyl-2MeOBzPhOA N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2-one](/img/structure/B1249734.png)